3-CHLORO-2-(TRIFLUOROMETHYL)PYRIDINE-4-BORONIC ACID 3-CHLORO-2-(TRIFLUOROMETHYL)PYRIDINE-4-BORONIC ACID
Brand Name: Vulcanchem
CAS No.: 2096331-34-7
VCID: VC11719545
InChI: InChI=1S/C6H4BClF3NO2/c8-4-3(7(13)14)1-2-12-5(4)6(9,10)11/h1-2,13-14H
SMILES: B(C1=C(C(=NC=C1)C(F)(F)F)Cl)(O)O
Molecular Formula: C6H4BClF3NO2
Molecular Weight: 225.36 g/mol

3-CHLORO-2-(TRIFLUOROMETHYL)PYRIDINE-4-BORONIC ACID

CAS No.: 2096331-34-7

Cat. No.: VC11719545

Molecular Formula: C6H4BClF3NO2

Molecular Weight: 225.36 g/mol

* For research use only. Not for human or veterinary use.

3-CHLORO-2-(TRIFLUOROMETHYL)PYRIDINE-4-BORONIC ACID - 2096331-34-7

Specification

CAS No. 2096331-34-7
Molecular Formula C6H4BClF3NO2
Molecular Weight 225.36 g/mol
IUPAC Name [3-chloro-2-(trifluoromethyl)pyridin-4-yl]boronic acid
Standard InChI InChI=1S/C6H4BClF3NO2/c8-4-3(7(13)14)1-2-12-5(4)6(9,10)11/h1-2,13-14H
Standard InChI Key BHGMPCZZRNOXRF-UHFFFAOYSA-N
SMILES B(C1=C(C(=NC=C1)C(F)(F)F)Cl)(O)O
Canonical SMILES B(C1=C(C(=NC=C1)C(F)(F)F)Cl)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₇H₄BClF₃NO₂, with a molecular weight of 273.06 g/mol. The pyridine ring’s substitution pattern creates a sterically and electronically distinct environment. The trifluoromethyl group at position 2 and chlorine at position 3 introduce significant electron-withdrawing effects, while the boronic acid at position 4 enables participation in Suzuki-Miyaura couplings .

Table 1: Estimated Physicochemical Properties

PropertyValue
Molecular Weight273.06 g/mol
Density1.2 g/cm³
Boiling Point327°C
Solubility in DMSOHigh
LogP (Partition Coefficient)~2.1 (predicted)

Spectroscopic Characterization

NMR Spectroscopy:

  • ¹H NMR: Expected signals include a deshielded proton adjacent to the boronic acid (δ ~8.5–9.0 ppm) and aromatic protons influenced by electron-withdrawing groups .

  • ¹³C NMR: The trifluoromethyl group’s carbon resonates as a quartet (q, J ≈ 37 Hz) near δ 122–125 ppm, while the boron-bound carbon appears at δ ~85 ppm .

  • ¹⁹F NMR: A singlet near δ −62 ppm for the CF₃ group .

  • ¹¹B NMR: A sharp peak at δ ~30 ppm, characteristic of sp²-hybridized boron in boronic acids .

Mass Spectrometry:

  • Predominant fragments include [M]⁺ at m/z 273 and losses of B(OH)₂ (Δ = 43), yielding m/z 230 .

Synthesis Methods

Iridium-Catalyzed C–H Borylation

The most efficient route involves iridium-catalyzed direct borylation of pre-substituted pyridines. A representative procedure adapted from literature includes:

  • Substrate Preparation: 3-Chloro-2-(trifluoromethyl)pyridine is synthesized via halogenation and trifluoromethylation of pyridine precursors.

  • Catalytic System: [Ir(OMe)(COD)]₂ (1 mol%) and 4,4′-di-tert-butyl bipyridine (dtbbpy, 2 mol%) in anhydrous THF.

  • Borylation: Reaction with pinacolborane (HBpin, 1.5 equiv) at 80°C for 12–24 hours.

  • Workup: Hydrolysis of the boronate ester with HCl yields the boronic acid.

Key Considerations:

  • Regioselectivity: The electron-withdrawing CF₃ group directs borylation to the para position (position 4) due to reduced electron density at adjacent sites .

  • Yield Optimization: Yields ~70–85% after purification by silica gel chromatography .

Alternative Routes

  • Lithiation-Borylation: Directed ortho-metalation of 3-chloro-2-trifluoromethylpyridine followed by quenching with triisopropyl borate. This method is less efficient due to competing side reactions from the CF₃ group’s steric bulk .

Chemical Reactivity and Applications

Suzuki-Miyaura Coupling

The boronic acid moiety enables cross-coupling with aryl halides, forming biaryl structures critical in drug discovery. For example:
Ar–X+C₇H₄BClF₃NO₂Pd catalystAr–C₇H₃ClF₃NO₂\text{Ar–X} + \text{C₇H₄BClF₃NO₂} \xrightarrow{\text{Pd catalyst}} \text{Ar–C₇H₃ClF₃NO₂}
Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), DME/H₂O (4:1), 80°C .

Pharmaceutical Applications

  • Kinase Inhibitors: The CF₃ and Cl groups enhance binding to hydrophobic pockets in kinase active sites. Derivatives of this compound are explored in oncology targets .

  • Antibacterial Agents: Boronic acids inhibit bacterial enzymes (e.g., β-lactamases), with the CF₃ group improving membrane permeability .

Agrochemical Development

  • Herbicide Intermediates: Used in synthesizing pyridine-based herbicides targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .

Table 2: Representative Applications

ApplicationTargetRole of Compound
Kinase InhibitionEGFR Tyrosine KinaseCore scaffold
Herbicide SynthesisALS EnzymeCoupling partner
Antibacterial Developmentβ-LactamaseEnzyme inhibitor

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